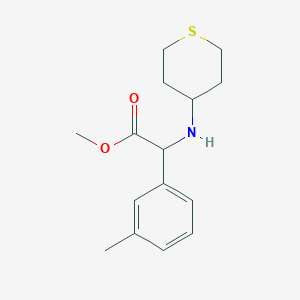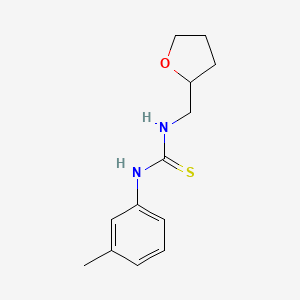![molecular formula C18H18ClN3O2 B3941606 N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B3941606.png)
N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea
説明
N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea is a chemical compound commonly known as PCP or Pyrrolidinophenyl-PCP. It is a synthetic compound that has been widely used in scientific research for its unique properties. PCP is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
PCP is a potent and selective inhibitor of N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea activity. It binds to the regulatory domain of this compound and prevents its activation by diacylglycerol and Ca2+. The inhibition of this compound activity by PCP leads to the modulation of various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PCP has been shown to modulate various cellular processes such as cell proliferation, differentiation, and apoptosis. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. PCP has also been shown to induce apoptosis in cancer cells by modulating various signaling pathways involved in cell survival. Additionally, PCP has been reported to modulate glucose metabolism and insulin signaling, making it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
PCP has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea activity, making it a valuable tool compound to investigate the role of this compound in disease pathogenesis. Additionally, PCP has been extensively characterized, and its chemical structure is well-defined. However, PCP also has some limitations. It is a synthetic compound that may have off-target effects, making it important to use appropriate controls in experiments. Additionally, the use of PCP may be limited by its solubility and stability in aqueous solutions.
将来の方向性
PCP research has several future directions. One potential direction is the development of N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea-targeted therapies for various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, PCP research may lead to the identification of novel this compound isoforms and their role in disease pathogenesis. Furthermore, PCP research may lead to the development of new this compound inhibitors with improved potency, selectivity, and pharmacokinetic properties. Finally, PCP research may have implications for the development of personalized medicine, where this compound inhibitors could be used to treat patients with specific this compound dysregulation.
科学的研究の応用
PCP has been extensively used in scientific research for its ability to selectively inhibit N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea activity. This compound is a family of serine/threonine kinases that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The dysregulation of this compound activity has been implicated in various diseases such as cancer, diabetes, and cardiovascular diseases. Therefore, PCP has been used as a tool compound to investigate the role of this compound in disease pathogenesis and to develop this compound-targeted therapies.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-7-9-14(10-8-13)20-18(24)21-16-6-2-1-5-15(16)17(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMROKHJUKSJVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chloro-4,5-difluorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941525.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B3941536.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)
![4-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3941547.png)
![2'-{[(3-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3941554.png)


![1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B3941568.png)


![1-[3-(2,4-dichlorophenyl)acryloyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941596.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3941614.png)
![ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3941620.png)
![ethyl 6-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3941644.png)